molecular formula C8H11BrN2O4S2 B1421391 N-(4-amino-2-bromophenyl)-N-methanesulfonylmethanesulfonamide CAS No. 1223716-80-0

N-(4-amino-2-bromophenyl)-N-methanesulfonylmethanesulfonamide

Cat. No. B1421391
M. Wt: 343.2 g/mol
InChI Key: QHDGUABJZAUFSQ-UHFFFAOYSA-N
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Description

“N-(4-amino-2-bromophenyl)-N-methanesulfonylmethanesulfonamide” is a complex organic compound. It contains a bromophenyl group (a benzene ring with a bromine atom and an amino group attached), linked to a methanesulfonylmethanesulfonamide group. This type of compound could potentially have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the bromination and amination of a phenyl group to form the 4-amino-2-bromophenyl part of the molecule. The methanesulfonylmethanesulfonamide group could then potentially be added through a suitable reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring (from the bromophenyl group) and a sulfonamide group. The bromine atom would add significant weight to the molecule, and the various functional groups could allow for interesting interactions with other molecules .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the bromine atom and the amino and sulfonamide groups. These could potentially participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom might increase its molecular weight and potentially its boiling point. The polar nature of the sulfonamide group could influence its solubility in different solvents .

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • Sakamoto et al. (1988) explored the synthesis of 1-methylsulfonyl-indoles from N-(2-bromophenyl)methanesulfonamide, demonstrating its utility in creating compounds with diverse carbon-functional groups, such as hydroxmethyl and 2-hydroxyethyl, in one step (Sakamoto et al., 1988).
    • Robin et al. (2002) investigated the synthesis of N-(4-amino-2-methoxyphenyl)methanesulfonamide, an important intermediate in the production of anticancer drugs, highlighting its significance in pharmaceutical synthesis (Robin et al., 2002).
  • Biocatalysis and Drug Metabolism :

    • Zmijewski et al. (2006) demonstrated the application of biocatalysis in drug metabolism, using microbial-based systems to produce mammalian metabolites of a biaryl-bis-sulfonamide, a technique potentially applicable to compounds like N-(4-amino-2-bromophenyl)-N-methanesulfonylmethanesulfonamide (Zmijewski et al., 2006).
  • Enzyme Immobilization and Catalysis :

    • Yarar and Kahraman (2009) explored the covalent immobilization of enzymes onto UV-curable coatings using compounds like N-(4-sodiumsulfophenyl)-maleimide monomer, which could be relevant for the application of N-(4-amino-2-bromophenyl)-N-methanesulfonylmethanesulfonamide in biotechnology (Yarar & Kahraman, 2009).

Safety And Hazards

As with any chemical compound, handling “N-(4-amino-2-bromophenyl)-N-methanesulfonylmethanesulfonamide” would require appropriate safety precautions. The specific hazards associated with this compound would depend on its physical and chemical properties .

Future Directions

Future research on this compound could involve further exploration of its synthesis and properties, as well as potential applications. For example, it could be investigated for use in various industries, such as pharmaceuticals or materials science .

properties

IUPAC Name

N-(4-amino-2-bromophenyl)-N-methylsulfonylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O4S2/c1-16(12,13)11(17(2,14)15)8-4-3-6(10)5-7(8)9/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHDGUABJZAUFSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(C1=C(C=C(C=C1)N)Br)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-amino-2-bromophenyl)-N-methanesulfonylmethanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-amino-2-bromophenyl)-N-methanesulfonylmethanesulfonamide
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N-(4-amino-2-bromophenyl)-N-methanesulfonylmethanesulfonamide
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N-(4-amino-2-bromophenyl)-N-methanesulfonylmethanesulfonamide
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N-(4-amino-2-bromophenyl)-N-methanesulfonylmethanesulfonamide
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N-(4-amino-2-bromophenyl)-N-methanesulfonylmethanesulfonamide

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